

Preclinical Pharmacokinetic Profile of Piroxicam: A Technical Guide

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Compound of Interest

Compound Name: Piroxicam-d4

Cat. No.: B15609859

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Disclaimer: Direct preclinical pharmacokinetic data for **Piroxicam-d4** is not readily available in the public domain. **Piroxicam-d4**, a deuterated version of Piroxicam, is most commonly utilized as an internal standard in bioanalytical assays for the quantification of Piroxicam itself. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical but has a slightly higher molecular weight. This property makes it distinguishable by mass spectrometry, while its pharmacokinetic behavior is generally considered to be equivalent to the non-deuterated parent compound. Therefore, this document provides a comprehensive overview of the preclinical pharmacokinetic profile of Piroxicam as a close surrogate for **Piroxicam-d4**.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Piroxicam in various preclinical species.

Table 1: Pharmacokinetic Parameters of Piroxicam in Rats

Dose & Route	Cmax (µg/mL)	Tmax (h)	t _{1/2} (h)	AUC (µg·h/mL)	Cl (L/kg/h)	Vd (L/kg)	Animal Model	Reference
20 mg/kg i.m.	6.31 ± 0.01	8	14.01 ± 0.730	-	0.12 ± 0.003 (Cl/F)	-	Normal Male Rats	[1]
20 mg/kg i.m.	7.89 ± 0.22	8	20.61 ± 0.921	-	0.08 ± 0.003 (Cl/F)	-	Joint-Inflamed Male Rats	[1]
0.6 mg/kg i.m.	-	-	-	-	-	-	Male SD Rats	[2]
0.6 mg/kg i.a.	5.1	~0.5	-	Identical to i.m.	-	-	Male SD Rats	[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t_{1/2}: Elimination half-life; AUC: Area under the plasma concentration-time curve; Cl: Clearance; Vd: Volume of distribution; i.m.: Intramuscular; i.a.: Intra-articular; SD: Sprague-Dawley.

Table 2: Pharmacokinetic Parameters of Piroxicam in Dogs

Dose & Route	Cmax (µg/mL)	Tmax (h)	t _{1/2} (h)	AUC (µg·h/mL)	Cl (L/h)	Vd (L/kg)	Animal Model	Reference
0.3 mg/kg i.v.	-	-	40.2	-	0.066	0.29 ± 0.02	Beagle Dogs	[3][4]
0.3 mg/kg oral	-	3.1 ± 1.0	40.2	-	-	-	Beagle Dogs	[3][4]

i.v.: Intravenous.

Table 3: Pharmacokinetic Parameters of Piroxicam in Goats

Dose & Route	Cmax (µg/mL)	Tmax (h)	t _{1/2} α (h)	t _{1/2} β (h)	Clb (L/kg/h)	MRT (h)	Animal Model	Reference
5 mg/kg i.m.	543.2 ± 64.4	-	0.9 ± 0.3	2.5 ± 0.6	0.4 ± 0.1	0.9 ± 0.6	Male WAD Goats	[5][6]
5 mg/kg i.m.	376.9 ± 61.2	-	1.6 ± 0.6	5.2 ± 2.3	1.1 ± 0.2	7.8 ± 3.5	Female WAD Goats	

t_{1/2}α: Absorption half-life; t_{1/2}β: Elimination half-life; Clb: Body Clearance; MRT: Mean Residence Time; WAD: West African Dwarf.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies.

Study in Joint-Inflamed Rats[1][2]

- **Animal Model:** Male rats were used. Joint inflammation was induced by a single injection of Complete Freund's Adjuvant into the right hind paw.
- **Dosing:** Piroxicam was administered at a dose of 20 mg/kg body weight via intramuscular (i.m.) injection.
- **Sample Collection:** Plasma samples were collected at 2, 4, 6, 8, 10, 12, 24, and 48 hours post-administration.
- **Analytical Method:** While the specific analytical method is not detailed in the abstract, pharmacokinetic studies of this nature typically employ High-Performance Liquid

Chromatography (HPLC) for the quantification of Piroxicam in plasma.

Study in Beagle Dogs[4][5]

- Animal Model: Beagle dogs were used for the study.
- Dosing: Piroxicam was administered both intravenously (i.v.) and orally at a dose of 0.3 mg/kg body weight.
- Pharmacokinetic Analysis: The study determined a 100% oral bioavailability.
- Analytical Method: The specific analytical method is not mentioned, but HPLC is a standard for such analyses.

Study in West African Dwarf Goats[6][7]

- Animal Model: Ten West African Dwarf (WAD) goats, divided into male and female groups.
- Dosing: A single dose of 5 mg/kg body weight of Piroxicam was administered via intramuscular injection into the thigh muscle.
- Sample Collection: Blood samples were collected into EDTA tubes at a comprehensive set of time points: 0, 0.08, 0.16, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours.
- Analytical Method: Piroxicam concentration was determined using a spectrophotometric method at a wavelength of 330 nm.

Metabolism of Piroxicam

Piroxicam undergoes extensive metabolism in preclinical species. The primary routes of biotransformation have been identified in rats, dogs, and rhesus monkeys.[7][8] The metabolism in these animals is largely similar to that observed in humans.[8]

The major metabolic pathways include:

- Hydroxylation: This is the primary metabolic route, occurring on the pyridyl ring to form the inactive metabolite 5'-hydroxypiroxicam.[7][8] In rats, hydroxylation also occurs at two

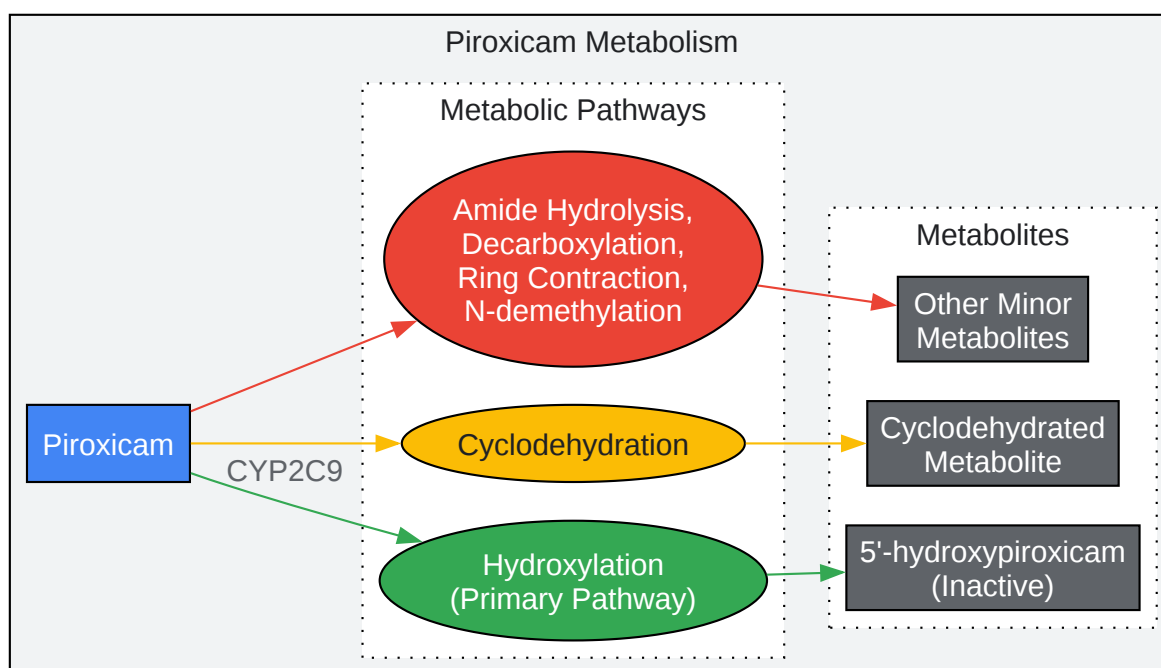
positions on the benzothiazine nucleus.[7]

- Cyclodehydration: Another significant pathway of Piroxicam metabolism.[7][8]
- Other Reactions: A sequence of other reactions also occurs, including amide hydrolysis, decarboxylation, ring contraction, and N-demethylation.[7][8]

The cytochrome P450 enzyme CYP2C9 is primarily responsible for the metabolism of Piroxicam to 5'-hydroxypiroxicam.[9]

Visualization of Piroxicam Metabolism

The following diagram illustrates the key metabolic pathways of Piroxicam.



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Key metabolic pathways of Piroxicam.

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